

# An In-depth Technical Guide to the Siderophore Pseudomonine

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## Compound of Interest

Compound Name: *Pseudomonine*

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This guide provides a comprehensive overview of the chemical structure, biosynthesis, and function of **Pseudomonine**, a siderophore produced by certain species of *Pseudomonas*. Given the limited quantitative data available for **Pseudomonine**, this document also includes comparative data for the structurally and biosynthetically related siderophore, Pyochelin, to provide a functional context.

## Chemical Structure and Properties of Pseudomonine

**Pseudomonine** is a secondary metabolite classified as an isoxazolidone with siderophoric (iron-chelating) activity. It is produced by fluorescent *Pseudomonas* species, such as *P. fluorescens* WCS374, particularly under iron-limiting conditions. Its primary known biological role is to sequester ferric iron ( $\text{Fe}^{3+}$ ) from the environment for uptake by the bacterium.

Table 1: Chemical Identity of **Pseudomonine**

Property	Data	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>4</sub> O <sub>4</sub>	[1][2]
Molecular Weight	330.34 g/mol	[2]
IUPAC Name	2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide	[2]
Canonical SMILES	<chem>CC1ON(CCc2cnc[nH]2)C(=O)C1NC(=O)c1ccccc1O</chem>	[1]
InChI Key	XYEWTJQWOJBDBL-UHFFFAOYSA-N	[1]
CAS Registry Number	172923-94-3	[1]

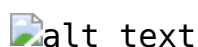
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Figure 1: 2D Chemical Structure of **Pseudomonine**. Source: PubChem CID 177258.

## Biosynthesis of Pseudomonine

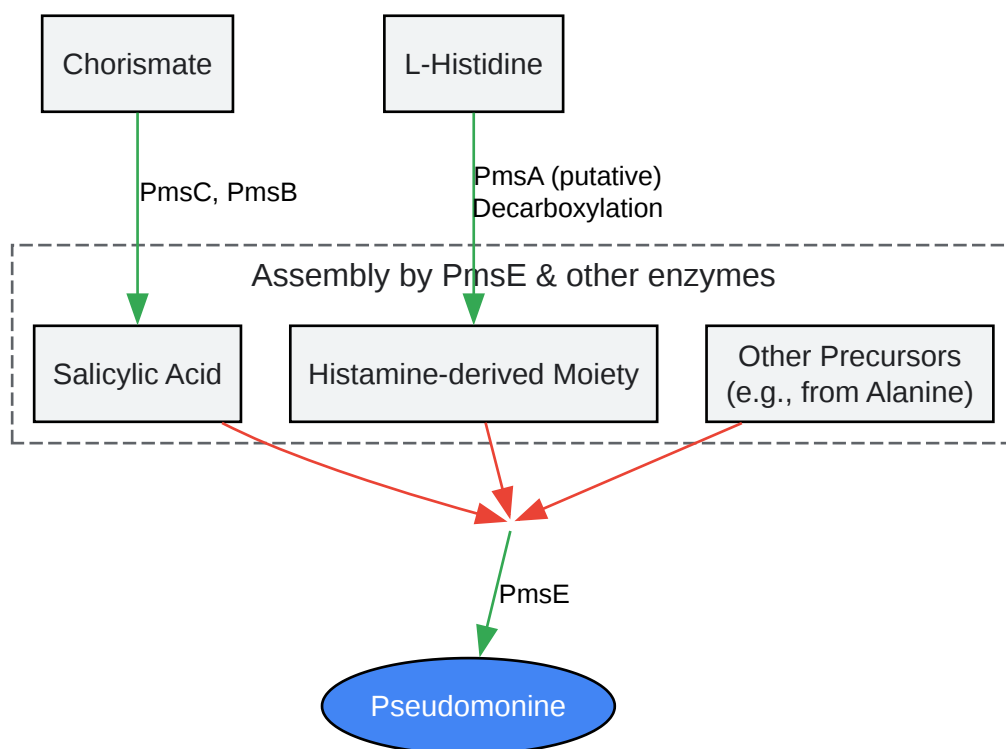
The biosynthesis of **Pseudomonine** is intrinsically linked to that of salicylic acid (SA). The genetic basis for its production is located in the pmsCEAB gene cluster found in *Pseudomonas fluorescens* WCS374.[3] The pathway begins with chorismate, a key intermediate in the shikimate pathway.

The key enzymes encoded by the pms cluster are:

- PmsC and PmsB: These enzymes show homology with chorismate-utilizing enzymes and are responsible for converting chorismate into salicylic acid.[3]
- PmsE: This protein shares similarities with enzymes involved in the biosynthesis of other siderophores, suggesting its role in the subsequent modification and assembly of the **Pseudomonine** molecule.[3]

- PmsA: A putative histidine decarboxylase, which likely provides the histamine-derived portion of the final structure.[3]

The proposed biosynthetic pathway involves the conversion of chorismate to salicylic acid, which is then coupled with a moiety derived from histidine and other precursors to form the final isoxazolidone structure.



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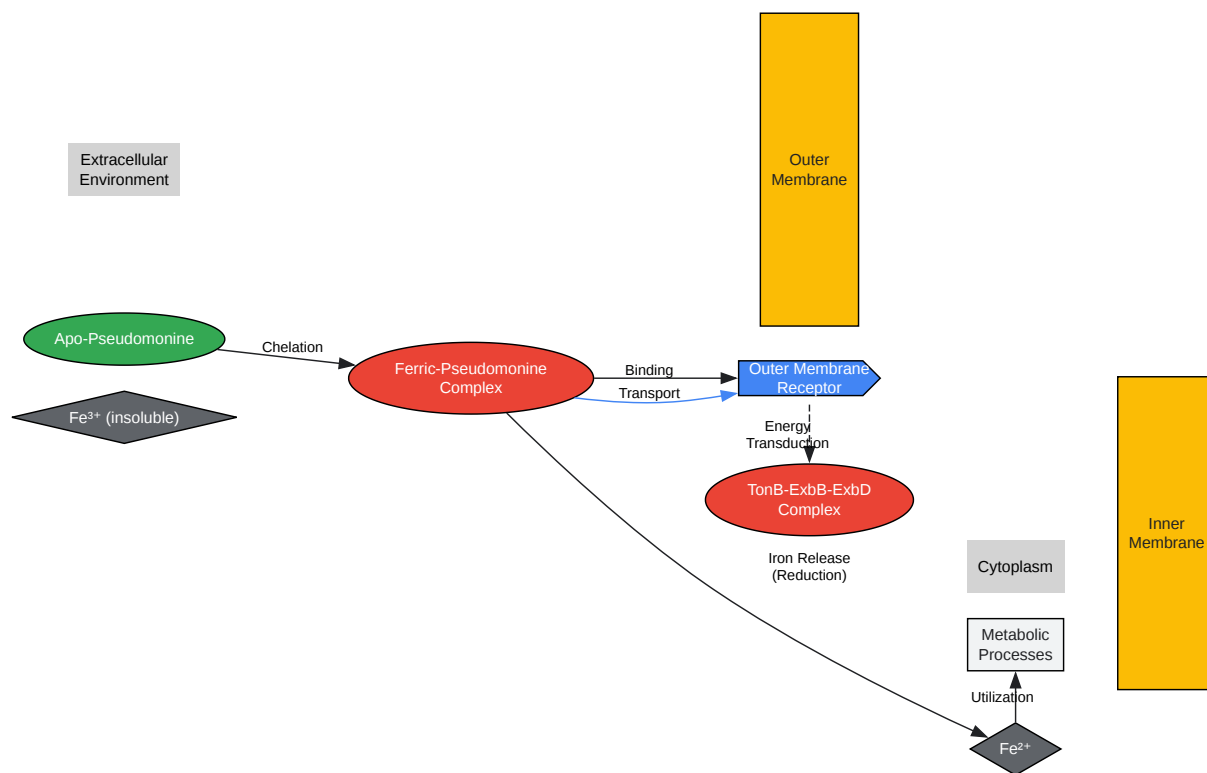
Proposed Biosynthetic Pathway of **Pseudomonine**.

## Mechanism of Action: Siderophore-Mediated Iron Uptake

Like all siderophores, the primary function of **Pseudomonine** is to acquire iron for the bacterium from the surrounding environment, where it often exists in the highly insoluble ferric ( $\text{Fe}^{3+}$ ) form. The process is a critical virulence factor for many pathogenic bacteria.

The mechanism involves several key steps:

- **Secretion:** Under iron-deficient conditions, *Pseudomonas* synthesizes and secretes **Pseudomonine** into the extracellular space.
- **Chelation:** **Pseudomonine**, with its high affinity for ferric iron, captures  $\text{Fe}^{3+}$  ions, forming a stable Ferric-**Pseudomonine** complex.
- **Recognition and Transport:** The Ferric-**Pseudomonine** complex is recognized by a specific outer membrane receptor on the bacterial surface.
- **Uptake:** The transport of the complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD protein complex, which transduces the proton motive force of the cytoplasmic membrane to power the uptake.
- **Iron Release:** Once inside the periplasm, iron is released from the siderophore, often through a reduction from  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$ . The free iron is then transported into the cytoplasm for use in various metabolic processes, while the apo-siderophore may be recycled.



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Siderophore-Mediated Iron Uptake Mechanism.

## Quantitative Data

Specific quantitative data on the iron-binding affinity and antimicrobial activity of **Pseudomonine** are not readily available in the peer-reviewed literature. To provide a relevant biochemical context, data for the co-produced and structurally related *Pseudomonas* siderophore, Pyochelin, are presented below.

Table 2: Quantitative Activity Data for **Pseudomonine**

Parameter	Value
Ferric Iron (Fe <sup>3+</sup> ) Stability Constant	Not reported in literature.
Minimum Inhibitory Concentration (MIC)	Not reported in literature.

Table 3: Comparative Quantitative Activity Data for Pyochelin

Parameter	Value	Target Organism(s)	Reference(s)
pFe (at pH 7.4) <sup>1</sup>	16.0	-	[4]
Fe <sup>3+</sup> Stability Constant (2:1 complex) <sup>2</sup>	2 x 10 <sup>5</sup> M <sup>-1</sup>	-	[1][5]
Cu <sup>2+</sup> Stability Constant (pCu at pH 7.4)	14.9	-	[4]
Zn <sup>2+</sup> Stability Constant (pZn at pH 7.4)	11.8	-	[4]
Minimum Inhibitory Concentration (MIC)	3.13 µg/mL	Enterococcus strains	[3]
Minimum Inhibitory Concentration (MIC)	6.26 µg/mL	Staphylococcus strains	[3]
Minimum Bactericidal Concentration (MBC)	6.26 µg/mL	Enterococcus strains	[3]

$pFe = -\log[Fe^{3+}]$  at pH 7.4 with 10  $\mu M$  total ligand and 1  $\mu M$  total iron. A higher  $pFe$  value indicates stronger iron binding. <sup>2</sup>Determined in ethanol; the value may be higher in aqueous media.[5]

The antimicrobial activity of Pyochelin is attributed to its ability to generate reactive oxygen species (ROS), a mechanism distinct from simple iron competition.[6]

## Experimental Protocols

### Protocol for Siderophore Isolation and Purification

This generalized protocol is based on standard methods for isolating siderophores like **Pseudomonine** from bacterial cultures.

- **Culturing:** Inoculate *Pseudomonas fluorescens* (e.g., strain WCS374) in an iron-deficient medium (e.g., succinate medium). Incubate for 48-72 hours at 28-30°C with shaking to promote aeration and growth.
- **Harvesting:** Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.
- **Supernatant Collection:** Carefully decant and collect the cell-free supernatant, which contains the secreted siderophores.
- **Extraction:** Acidify the supernatant to pH ~2.0 with concentrated HCl. Perform a liquid-liquid extraction using a non-polar organic solvent like ethyl acetate. The siderophores will partition into the organic phase. Repeat the extraction 2-3 times.
- **Concentration:** Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Purification:** Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol). Purify the siderophores using column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) with a suitable solvent gradient to separate **Pseudomonine** from other metabolites.

### Protocol for Structural Characterization

- Mass Spectrometry (MS):
  - Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol/water).
  - Analyze using High-Resolution Mass Spectrometry (HRMS), such as FT-ICR or Orbitrap, coupled with an electrospray ionization (ESI) source.
  - Acquire the mass spectrum in both positive and negative ion modes.
  - The high-resolution data will provide an accurate mass measurement, from which the exact molecular formula (e.g.,  $C_{16}H_{18}N_4O_4$ ) can be determined.
  - Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help elucidate structural motifs.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a sufficient quantity (typically 1-5 mg) of the highly purified compound in a deuterated solvent (e.g.,  $CD_3OD$ ,  $DMSO-d_6$ ).
  - Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
  - 1D  $^1H$  NMR: Identifies the number and type of protons in the molecule.
  - 1D  $^{13}C$  NMR: Identifies the number and type of carbon atoms.
  - 2D COSY (Correlation Spectroscopy): Reveals proton-proton ( $^1H$ - $^1H$ ) couplings through bonds, helping to connect adjacent protons in spin systems.
  - 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons ( $^1H$ - $^{13}C$ ), assigning protons to their respective carbons.
  - 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.



- Integrate the data from all spectra to assemble the final chemical structure.

## Protocol for Siderophore Activity (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophore activity. It works on the principle of competition for iron between the CAS-iron dye complex and the siderophore.

- Preparation of CAS Assay Solution:
  - Solution 1 (Dye): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
  - Solution 2 (Iron): Dissolve 2.7 mg of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in 10 mL of 10 mM HCl.
  - Solution 3 (Detergent): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
  - Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution will be dark blue. Autoclave and store in the dark.
- Qualitative Plate Assay:
  - Prepare an appropriate iron-deficient agar medium. After autoclaving and cooling to  $\sim 50^\circ\text{C}$ , add the CAS assay solution to the medium (typically 1 part CAS solution to 9 parts medium).
  - Pour the blue agar plates and allow them to solidify.
  - Spot-inoculate the test bacterium onto the plate.
  - Incubate at the appropriate temperature for 24-72 hours.
  - Result: A color change from blue to orange/yellow around a colony indicates the production of siderophores, as they strip the iron from the CAS dye.
- Quantitative Liquid Assay:

- Prepare a reaction mixture in a microtiter plate or cuvette containing the cell-free bacterial supernatant (containing **Pseudomonine**) and the CAS assay solution.
- Incubate for a defined period (e.g., 20 minutes).
- Measure the decrease in absorbance at 630 nm using a spectrophotometer.
- The amount of siderophore produced is inversely proportional to the absorbance and can be quantified relative to a reference (the uninoculated medium) and expressed in "% siderophore units".

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## References

- 1. mdpi.com [mdpi.com]
- 2. Antibiotic Resistance Properties among Pseudomonas spp. Associated with Salmon Processing Environments [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyochelin, a siderophore of Pseudomonas aeruginosa: Physicochemical characterization of the iron(iii), copper(ii) and zinc(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catecholate Siderophores Protect Bacteria from Pyochelin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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